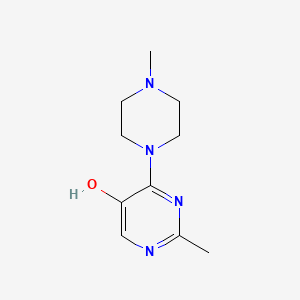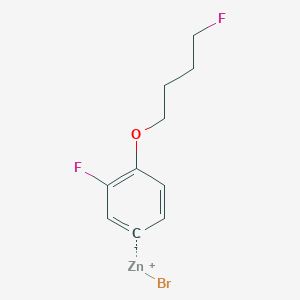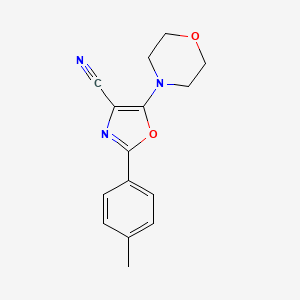
1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea typically involves the reaction of 3-oxocyclobutylmethylamine with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
- tert-Butyl (3-oxocyclobutyl)methylcarbamate
- tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate
Comparison
1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea is unique due to its specific structural features, such as the presence of three methyl groups and a urea moiety
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-3-[(3-oxocyclobutyl)methyl]urea |
InChI |
InChI=1S/C9H16N2O2/c1-10(2)9(13)11(3)6-7-4-8(12)5-7/h7H,4-6H2,1-3H3 |
InChI 键 |
WKWNLVZEQANYBB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)N(C)CC1CC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


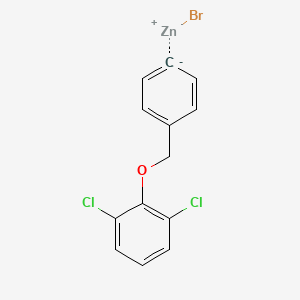
![N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)

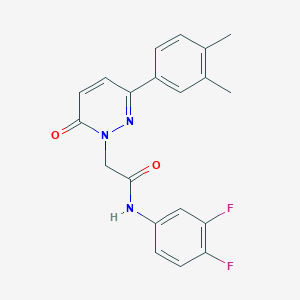
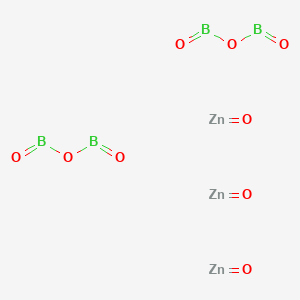
![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
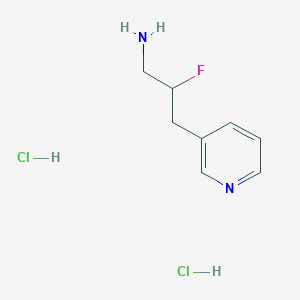
![2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
